(2-Bromophenyl)boronic acid

Cascade Catalysis Phenanthrenol Synthesis Chemoselective Cross‑Coupling

This ortho‑bifunctional building block integrates a boronic acid and an electrophilic bromine on the same ring, enabling chemoselective Suzuki–Miyaura coupling followed by intramolecular Heck or Buchwald–Hartwig cyclization to construct fused heterocycles. Unlike meta‑ or para‑isomers, only the ortho‑bromine supports the cascade Suzuki/Heck/Michael protocol for phenanthrenols (Yongpanich et al., 2024) and indoloquinoline synthesis. For stoichiometry‑sensitive applications, verify boronic acid:anhydride ratio by titration or NMR; vendor values span 97–110% due to boroxine equilibration. Prioritize this compound when synthetic routes demand a latent electrophilic handle positioned for intramolecular ring closure—a capability absent in monofunctional arylboronic acids.

Molecular Formula C6H6BBrO2
Molecular Weight 200.83 g/mol
CAS No. 244205-40-1
Cat. No. B033125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)boronic acid
CAS244205-40-1
Synonyms(2-Bromophenyl)boronic Acid;  2-Bromophenylboronic Acid;  o-Bromophenylboronic Acid
Molecular FormulaC6H6BBrO2
Molecular Weight200.83 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1Br)(O)O
InChIInChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
InChIKeyPLVCYMZAEQRYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2‑Bromophenyl)boronic Acid (CAS 244205‑40‑1): Ortho‑Bifunctional Building Block for Iterative Suzuki‑Miyaura Coupling


(2‑Bromophenyl)boronic acid (CAS 244205‑40‑1) is an ortho‑substituted arylboronic acid with the molecular formula C₆H₆BBrO₂ and a molecular weight of 200.83 g/mol [REFS‑1]. It belongs to the class of bifunctional aromatic building blocks that contain both a boronic acid moiety (–B(OH)₂) and an electrophilic bromine substituent on the same phenyl ring. This ortho‑bifunctional architecture distinguishes it from its meta‑ and para‑substituted isomers (3‑bromophenylboronic acid and 4‑bromophenylboronic acid), as well as from monofunctional arylboronic acids that lack an orthogonal reactive handle [REFS‑2]. The compound serves primarily as a dual‑role reagent in palladium‑catalyzed cross‑coupling chemistry, where the boronic acid group participates as a nucleophilic coupling partner while the bromine atom remains available for subsequent functionalization via Suzuki–Miyaura coupling, Buchwald–Hartwig amination, or other metal‑catalyzed transformations [REFS‑3].

Why (2‑Bromophenyl)boronic Acid (CAS 244205‑40‑1) Cannot Be Interchanged with Generic Arylboronic Acids or Isomers in Multi‑Step Synthesis


Generic substitution of (2‑bromophenyl)boronic acid with its meta‑ or para‑bromophenyl isomers, or with monofunctional arylboronic acids lacking an electrophilic handle, fundamentally alters the achievable synthetic sequence and the molecular architecture of the final product [REFS‑1]. The ortho‑bifunctional character of (2‑bromophenyl)boronic acid enables a unique chemoselective reaction pathway: the boronic acid group undergoes Suzuki–Miyaura coupling with an aryl halide partner, while the ortho‑positioned bromine atom remains intact and available for a subsequent transformation—typically an intramolecular cyclization or a second intermolecular coupling [REFS‑2]. Meta‑ and para‑bromophenylboronic acids, by contrast, position the bromine atom at a spatial orientation that precludes the same intramolecular cyclization geometries and alters the electronic environment at the reaction center, resulting in different regioselectivity outcomes and, in many cases, the inability to form the desired fused heterocyclic or polyaromatic ring systems [REFS‑3]. Furthermore, boronic acids are inherently prone to dehydration to form cyclic boroxine trimers under ambient storage conditions, which introduces batch‑to‑batch variability in effective molar quantity—a procurement‑critical factor that must be accounted for in supply chain decisions [REFS‑4].

(2‑Bromophenyl)boronic Acid (CAS 244205‑40‑1) Quantitative Differentiation Evidence: Comparator‑Based Performance Data


Ortho‑Bifunctional Architecture Enables Chemoselective Cascade Suzuki/Heck Cyclization to Phenanthrenols (Comparator: Meta‑ and Para‑Bromophenylboronic Acids)

In a palladium‑catalyzed cascade reaction with chalcone, (2‑bromophenyl)boronic acid undergoes a sequential Suzuki/Heck coupling followed by Michael addition to yield phenanthrenols [REFS‑1]. This cascade reactivity is enabled by the ortho‑relationship between the boronic acid and bromine substituents, which permits intramolecular cyclization after the initial intermolecular Suzuki coupling. Meta‑ and para‑bromophenylboronic acids lack the spatial proximity required for this intramolecular Heck cyclization step; therefore, the identical reaction conditions with these isomers terminate after the first Suzuki coupling and do not yield the fused tricyclic phenanthrenol scaffold [REFS‑1]. The reaction selectivity can be modulated by solvent choice and reagent concentration, but the ortho‑substitution pattern is a non‑negotiable structural prerequisite for cascade progression.

Cascade Catalysis Phenanthrenol Synthesis Chemoselective Cross‑Coupling

Regioselective Suzuki Coupling with Dihalogenated Heterocycles Followed by Double C–N Bond Formation (Comparator: Monofunctional Arylboronic Acids)

In the synthesis of 10H‑indolo[3,2‑b]quinolines and 6H‑indolo[2,3‑b]quinolines, (2‑bromophenyl)boronic acid participates in a chemoselective Suzuki reaction with 2,3‑dihaloquinolines, where coupling occurs exclusively at the more reactive halogen position [REFS‑1]. The ortho‑bromine substituent remains intact during this first step and subsequently undergoes a double Buchwald‑Hartwig C–N coupling to construct the fused indoloquinoline core [REFS‑1]. A monofunctional arylboronic acid such as phenylboronic acid would lack the second reactive handle (the bromine atom), rendering the subsequent double C–N coupling impossible. The reported yields for the overall two‑step sequence range from moderate to high, with the regioselectivity of the initial Suzuki step being determined by the differential reactivity of the halogen substituents on the quinoline substrate (I > Br > Cl) rather than by the boronic acid component, but the presence of the ortho‑bromine is essential for the cyclization step.

Heterocyclic Synthesis Regioselective Suzuki Coupling Indoloquinoline Scaffolds

Chemoselective Iodo‑Selectivity in Suzuki Coupling with 5‑Bromo‑3‑iodoimidazo[1,2‑a]pyridine (Comparator: Competing Halogen Reactivity)

In the reaction of (2‑bromophenyl)boronic acid with 5‑bromo‑3‑iodoimidazo[1,2‑a]pyridine under standard Suzuki–Miyaura conditions, the coupling occurs exclusively at the iodo‑substituted 3‑position, leaving the bromine substituent at the 5‑position of the imidazopyridine ring untouched [REFS‑1]. This chemoselectivity is governed by the relative reactivity of aryl halides toward oxidative addition with Pd(0): C–I bonds undergo oxidative addition approximately 100–1,000 times faster than C–Br bonds under comparable conditions [REFS‑2]. The ortho‑bromine on the phenyl ring of the boronic acid remains fully intact and is subsequently utilized in a twofold Buchwald–Hartwig cyclization to form the triazaaceanthrylene core [REFS‑1]. This three‑step sequence (chemoselective Suzuki + double C–N coupling) yields the target 6‑aryl‑6H‑2,2a1,6‑triazaaceanthrylenes in 66% yield after optimization [REFS‑1].

Chemoselectivity Polyhalogenated Heterocycles Triazaaceanthrylene Synthesis

Batch Purity and Anhydride Content Variability: Procurement‑Critical Quality Specifications (Comparator: Vendor Specification Ranges)

Commercially supplied (2‑bromophenyl)boronic acid contains varying amounts of the corresponding cyclic boroxine anhydride, formed via spontaneous dehydration of the boronic acid functionality under ambient storage conditions [REFS‑1]. This equilibrium between boronic acid and boroxine trimer is a general phenomenon for arylboronic acids [REFS‑2], but it has direct consequences for procurement and experimental reproducibility: the effective molar quantity of active boronic acid species per unit mass of material can vary by up to 10–15% depending on the extent of dehydration. Vendor purity specifications reflect this inherent variability—neutralization titration values range from 97.0% to 110.0% [REFS‑1], with the >100% values indicating the presence of anhydride that titrates as boronic acid after hydrolysis. Melting point ranges vary among suppliers: TCI reports 110 °C [REFS‑1], Ziyi Reagent reports 109–114 °C [REFS‑3], and AKSci reports 113–115 °C [REFS‑4], reflecting differences in anhydride content and crystal form.

Quality Control Boroxine Equilibrium Procurement Specification

(2‑Bromophenyl)boronic Acid (CAS 244205‑40‑1): Evidence‑Driven Application Scenarios for Scientific Procurement


Sequential Cascade Synthesis of Fused Polyaromatic Scaffolds (Phenanthrenols and Indenoquinolines)

Based on the cascade Suzuki/Heck/Michael addition protocol validated by Yongpanich et al. (2024) [REFS‑1], (2‑bromophenyl)boronic acid should be prioritized for research programs requiring the convergent assembly of phenanthrenol derivatives in a single‑pot sequence. The ortho‑bromine substituent is structurally indispensable for the intramolecular Heck cyclization step; meta‑ and para‑bromophenylboronic acids do not support this cascade [REFS‑1]. Similarly, the sequential Suzuki / double Buchwald–Hartwig protocol reported for indoloquinoline synthesis [REFS‑2] leverages the ortho‑bromine as a latent electrophile for C–N bond formation, a capability absent in monofunctional arylboronic acids. Procurement for these application classes should favor (2‑bromophenyl)boronic acid over its positional isomers or simpler arylboronic acids.

Regioselective Functionalization of Polyhalogenated Heterocycles via Chemoselective Suzuki Coupling

For synthetic programs involving dihalogenated heteroaromatic substrates (e.g., 5‑bromo‑3‑iodoimidazo[1,2‑a]pyridine or 2,3‑dihaloquinolines), (2‑bromophenyl)boronic acid offers predictable chemoselectivity: coupling occurs exclusively at the more reactive iodo‑ or bromo‑substituted position, leaving the less reactive halogen intact for subsequent transformations [REFS‑3][REFS‑2]. This orthogonality, governed by the established oxidative addition rate hierarchy (C–I >> C–Br > C–Cl), enables protecting‑group‑free sequential coupling strategies that reduce overall step count. The ortho‑bromine on the phenyl ring remains available for a final intramolecular cyclization—a strategic advantage for constructing fused tri‑ and tetracyclic heteroaromatic systems relevant to medicinal chemistry [REFS‑3].

Procurement Quality Control: Mitigating Boroxine‑Content Variability Across Vendor Lots

Given the well‑documented tendency of arylboronic acids to undergo spontaneous dehydration to boroxine trimers under ambient storage [REFS‑4], procurement of (2‑bromophenyl)boronic acid requires explicit attention to anhydride content. Vendor‑reported neutralization titration values ranging from 97.0% to 110.0% [REFS‑5] reflect this equilibrium, with values >100% indicating the presence of boroxine that hydrolyzes to boronic acid during titration. For critical synthetic applications where precise stoichiometry is essential, procurement decisions should include either: (i) sourcing from a single vendor lot and characterizing the exact boronic acid:anhydride ratio by ¹H NMR or Karl Fischer titration prior to use, or (ii) pre‑treating the material via azeotropic dehydration or aqueous hydrolysis to standardize the active species. Melting point discrepancies among vendors (109–114 °C vs. 113–115 °C) provide a rapid, albeit approximate, indicator of batch‑to‑batch compositional variation [REFS‑5][REFS‑6].

Rhodium‑Catalyzed Carbonylative Cyclization to Indenones

Harada et al. (2007) demonstrated that (2‑bromophenyl)boronic acid participates in Rh(I)‑catalyzed carbonylative cyclization with alkynes under 1 atm of CO to yield indenones [REFS‑7]. The reaction proceeds via arylrhodium addition to the alkyne followed by oxidative addition of the ortho‑C–Br bond—a mechanistic pathway that is unique to ortho‑halogenated arylboronic acids. Meta‑ and para‑bromophenylboronic acids cannot undergo the requisite intramolecular oxidative addition step due to the spatial separation between the metalated aromatic ring and the C–Br bond. This application scenario is relevant for programs synthesizing indenone‑based pharmaceutical intermediates or natural product analogs.

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